molecular formula C18H18BrCl2N3O B3978824 1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide

1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide

Cat. No.: B3978824
M. Wt: 443.2 g/mol
InChI Key: CUOWVDUBRGIPRO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C18H17Cl2N3O . It contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . The allyl group is attached to a benzimidazole ring, which is further substituted with a 2,4-dichlorophenoxyethyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride is followed by treatment with phenacylbromides, leading to the formation of imidazo[2,1-b][1,3,4]thiadiazoles . Further reactions with alkenes, azo dyes, aldehydes, and hydrazonoyl chlorides can produce a variety of compounds .


Molecular Structure Analysis

The molecular structure of this compound includes an allyl group, a benzimidazole ring, and a 2,4-dichlorophenoxyethyl group . The allyl group consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The benzimidazole ring is a fused aromatic ring structure that is part of many important biomolecules .


Chemical Reactions Analysis

The allyl group in this compound is known to be reactive due to the presence of an allylic position, which is a site adjacent to the unsaturated carbon atom . Allylic C−H bonds are about 15% weaker than the C−H bonds in ordinary sp3 carbon centers and are thus more reactive . This reactivity can lead to a variety of chemical reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the reported antitumor activity of similar compounds , it could be interesting to investigate this compound’s potential use in cancer treatment. Additionally, further studies could explore its reactivity and potential applications in organic synthesis.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O.BrH/c1-2-9-22-15-5-3-4-6-16(15)23(18(22)21)10-11-24-17-8-7-13(19)12-14(17)20;/h2-8,12,21H,1,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOWVDUBRGIPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N(C1=N)CCOC3=C(C=C(C=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide
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1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide
Reactant of Route 3
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1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide
Reactant of Route 4
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1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide
Reactant of Route 5
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1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide
Reactant of Route 6
Reactant of Route 6
1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide

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